5,7-Dichloro-1-benzofuran-2-carbonyl chloride
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Overview
Description
5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl2O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring and a carbonyl chloride group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 1-benzofuran-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Water or Alcohols: Used for hydrolysis reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed
Substituted Benzofurans: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
5,7-Dichloro-1-benzofuran-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-5-carbonyl chloride: Similar structure but lacks the chlorine atoms at the 5 and 7 positions.
5,7-Dichloro-1-benzofuran-2-carbaldehyde: Similar structure but has an aldehyde group instead of a carbonyl chloride group.
Uniqueness
5,7-Dichloro-1-benzofuran-2-carbonyl chloride is unique due to the presence of both chlorine atoms and the carbonyl chloride group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a notable compound within the benzofuran family, recognized for its diverse biological activities, particularly in anticancer research. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6Cl2O. The compound features a benzofuran ring with dichloro substitutions at the 5 and 7 positions and a carbonyl chloride functional group at position 2. This unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, analogs of benzofuran demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
- Table 1 summarizes the IC50 values of related benzofuran derivatives:
Compound Name IC50 (µM) Cell Line Benzofuran Derivative A 0.06 A549 Benzofuran Derivative B 0.09 HeLa This compound TBD TBD - Mechanism of Action :
- Case Studies :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and type of substituents on the benzofuran core are critical for enhancing biological activity:
- Halogen Substitution : The introduction of chlorine atoms at positions 5 and 7 has been shown to increase cytotoxicity compared to unsubstituted analogs .
- Functional Groups : The presence of functional groups such as carbonyls or hydroxyls can modulate the compound's interaction with biological targets, influencing its efficacy .
Synthesis Methods
Various synthetic routes have been explored for producing this compound:
- Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to facilitate the formation of the benzofuran ring.
- Condensation Reactions : Combining appropriate precursors through condensation reactions to achieve the desired structure.
Properties
CAS No. |
62589-59-7 |
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Molecular Formula |
C9H3Cl3O2 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
5,7-dichloro-1-benzofuran-2-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3O2/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H |
InChI Key |
HIZRSUHHISSQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
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